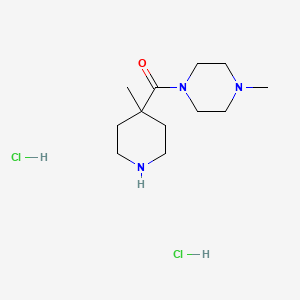
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride is a synthetic organic compound It is characterized by the presence of two nitrogen-containing heterocyclic rings, piperidine and piperazine, which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The two rings are then coupled together using a suitable coupling agent such as carbonyldiimidazole or triphosgene.
Methylation: The final step involves the methylation of the nitrogen atoms in the rings using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted piperidine or piperazine derivatives.
Scientific Research Applications
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-methylpiperidine and 1-methylpiperidine.
Piperazine derivatives: Compounds like 1-methylpiperazine and 4-methylpiperazine.
Uniqueness
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride is unique due to the presence of both piperidine and piperazine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for a wide range of chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1134741-37-9 |
|---|---|
Molecular Formula |
C12H25Cl2N3O |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-12(3-5-13-6-4-12)11(16)15-9-7-14(2)8-10-15;;/h13H,3-10H2,1-2H3;2*1H |
InChI Key |
NIOSITOMRGSHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)N2CCN(CC2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
![BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-](/img/structure/B12276766.png)
![5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B12276768.png)
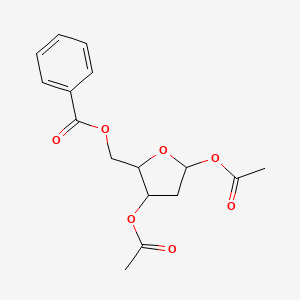
![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)
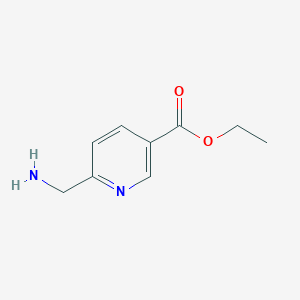
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12276794.png)
![N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12276798.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)
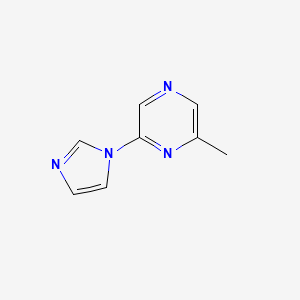

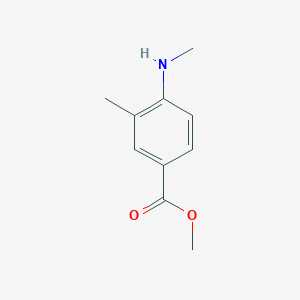
![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
